1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H11BrClN5 and its molecular weight is 400.66. The purity is usually 95%.
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Biological Activity
1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
- Molecular Formula : C17H11BrClN5
- Molecular Weight : 400.66 g/mol
- CAS Number : 957034-94-5
- Structure : The compound features a pyrazolo-pyrimidine core with bromine and chlorine substituents on the phenyl rings, enhancing its interaction with biological targets.
This compound is primarily investigated for its role as an epidermal growth factor receptor (EGFR) inhibitor. EGFR is a critical target in cancer therapy due to its involvement in cell proliferation and survival pathways.
Key Findings:
- Inhibition of EGFR : The compound exhibits potent inhibitory activity against wild-type EGFR with an IC50 value of approximately 0.016 µM and against the mutant form (EGFR T790M) with an IC50 of 0.236 µM, indicating its potential effectiveness in treating resistant forms of cancer .
Anti-Proliferative Effects
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Notably:
- A549 Cells : The compound demonstrated significant inhibition with an IC50 value of 8.21 µM.
- HCT116 Cells : It showed an IC50 value of 19.56 µM, indicating a strong potential for further development as an anticancer agent .
Apoptosis Induction
Flow cytometric analyses indicated that the compound induces apoptosis in cancer cells. It was observed to significantly increase the BAX/Bcl-2 ratio by 8.8-fold, suggesting a shift towards pro-apoptotic signaling pathways .
Cell Cycle Arrest
The compound has also been shown to cause cell cycle arrest at the S and G2/M phases, which are critical checkpoints for cell division and proliferation. This effect contributes to its anti-cancer properties by preventing tumor cells from replicating .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with other pyrazolo[3,4-d]pyrimidine derivatives is essential.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various contexts:
- EGFR Inhibitors : The development of new derivatives has focused on enhancing selectivity and potency against both wild-type and mutant forms of EGFR. This class has shown promise in overcoming resistance mechanisms seen in common therapies .
- Antiviral Activity : Some derivatives have also been explored for their antiviral properties against viruses like Zika, showcasing the versatility of the pyrazolo[3,4-d]pyrimidine scaffold beyond oncology applications .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5/c18-11-2-1-3-13(8-11)24-17-14(16(20)21-9-22-17)15(23-24)10-4-6-12(19)7-5-10/h1-9H,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQPNDNWGHXKHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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